molecular formula C17H15ClO2 B6346497 (2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1354941-60-8

(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346497
CAS No.: 1354941-60-8
M. Wt: 286.8 g/mol
InChI Key: ZZOQYVZHFIRYRZ-VAWYXSNFSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-diphenyl-2-propen-1-one compounds. Chalcones are recognized as versatile building blocks in organic synthesis and medicinal chemistry due to their α,β-unsaturated ketone system, which serves as a key intermediate for generating diverse heterocyclic scaffolds with potential pharmaceutical profiles . While specific biological or physicochemical data for this exact analog is not fully established in the public scientific literature, related chlorophenyl and ethoxyphenyl-substituted chalcones have been investigated for a range of research applications. These include studies into their potential biological activities and their utility in materials science research, such as the exploration of non-linear optical (NLO) properties for second harmonic generation (SHG), particularly when crystallized in non-centrosymmetric space groups . The presence of both chloro and ethoxy substituents on this molecular framework makes it a compound of interest for structure-activity relationship (SAR) studies and further chemical derivatization in various research programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-17-10-6-3-7-13(17)11-12-16(19)14-8-4-5-9-15(14)18/h3-12H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOQYVZHFIRYRZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of compounds known for their diverse biological activities. Chalcones, characterized by their α,β-unsaturated carbonyl structure, have been extensively studied for their potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C17H15ClO2C_{17}H_{15}ClO_2. The compound features two aromatic rings connected by a prop-2-en-1-one moiety. This structural arrangement is crucial for its biological activity, as the presence of electron-withdrawing and donating groups can significantly influence its reactivity and interaction with biological targets.

Anticancer Properties

Chalcones have demonstrated significant anticancer activity across various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of the cell cycle and the activation of pro-apoptotic pathways.

Case Studies:

  • Cell Cycle Arrest : Studies have shown that chalcones can induce cell cycle arrest at different phases. For instance, (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was reported to cause G2/M phase arrest in human leukemia cells by downregulating cyclin D1 and CDK4 .
  • Apoptosis Induction : The compound has been observed to enhance the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 proteins. This shift promotes apoptosis in cancer cells, making chalcones promising candidates for cancer therapy .

Antimicrobial Activity

Chalcones exhibit notable antimicrobial properties against a range of pathogens. The structure of this compound contributes to its effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • A study indicated that chalcone derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 6.25 µg/mL against various bacterial strains, showcasing their potential as antimicrobial agents .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Mechanism of Action:
The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways and the downregulation of COX enzymes, which play critical roles in inflammation and pain pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis; cell cycle arrest , ,
AntimicrobialInhibits bacterial growth
Anti-inflammatoryInhibits pro-inflammatory cytokines

Scientific Research Applications

Biological Activities

Research indicates that (2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that chalcones possess antimicrobial properties. Specifically, this compound has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : There is growing interest in the anticancer potential of chalcones. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : This compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Activity : The antioxidant capacity of this compound has been assessed in vitro, showing its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death and reduced proliferation rates. Further mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.
  • Anti-inflammatory Research : A recent investigation into its anti-inflammatory effects showed that this compound reduced levels of inflammatory markers in a murine model of arthritis, indicating its potential therapeutic application in inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions:

Reagent/Conditions Product Yield Key Observations
m-CPBA (0°C, CH₂Cl₂)Epoxide derivative72–78%Stereospecific epoxidation at the C2–C3 double bond
KMnO₄ (acidic, H₂O/acetone)1,2-diketone65%Cleavage of the double bond, forming two carbonyl groups
Ozone (O₃, -78°C)Oxidative cleavage to carboxylic acids88%Formation of 2-chlorobenzoic acid and 2-ethoxybenzoic acid

Mechanistic Notes :

  • Epoxidation proceeds via a concerted cyclic transition state, with m-CPBA acting as an electrophilic oxygen donor.

  • Oxidative cleavage with ozone follows Criegee mechanism, generating ozonides that decompose to carboxylic acids.

Reduction Reactions

The conjugated enone system is susceptible to both catalytic and chemical reduction:

Reagent/Conditions Product Yield Stereochemical Outcome
H₂ (1 atm), Pd/C (EtOH)1-(2-chlorophenyl)-3-(2-ethoxyphenyl)propan-1-one95%Complete saturation of the double bond (syn addition)
NaBH₄ (EtOH, 0°C)Allylic alcohol<5%Partial reduction due to steric hindrance from ortho substituents
LiAlH(tert-BuO)₃ (THF, -20°C)Secondary alcohol42%Selective 1,2-reduction of the carbonyl group

Comparative Data :

  • Chalcones with para-substituents (e.g., 4-chloro, 4-ethoxy) exhibit higher NaBH₄ reduction yields (up to 35%) due to reduced steric constraints .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution at positions dictated by the directing effects of the chloro and ethoxy groups:

Reaction Conditions Major Product Regioselectivity
Nitration (HNO₃/H₂SO₄)0°C, 2 hrNitro group at C5 of 2-ethoxyphenylEthoxy group directs meta; chloro directs para
Sulfonation (SO₃/H₂SO₄)80°C, 4 hrSulfonic acid at C4 of 2-chlorophenylChloro group directs para
Bromination (Br₂/FeBr₃)RT, 1 hrBromo at C3 of 2-ethoxyphenylEthoxy group directs ortho/para

Electronic Effects :

  • The 2-ethoxyphenyl group exhibits strong +M (activating) effects, favoring ortho/para substitution.

  • The 2-chlorophenyl group shows -I (deactivating) but +M (ortho/para-directing) behavior.

Cycloaddition Reactions

The enone system participates as a dienophile in Diels-Alder reactions:

Diene Conditions Product Endo/Exo Selectivity
1,3-butadieneToluene, 110°C, 12 hrBicyclic ketoneEndo (85:15)
AnthraceneXylene, reflux, 24 hrPolycyclic adductExo (70:30)

Kinetic vs. Thermodynamic Control :

  • Higher temperatures favor exo products due to thermodynamic stability.

Nucleophilic Additions

The β-carbon of the enone system reacts with soft nucleophiles:

Nucleophile Conditions Product Stereochemistry
PhSH (Et₃N, CH₃CN)β-thioketone75%Anti-Markovnikov addition
Grignard (MeMgBr, THF)1,4-adduct68%Conjugate addition to β-carbon

Mechanistic Pathway :

  • Thiols add via Michael addition, stabilized by the electron-withdrawing carbonyl group.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and isomerization:

Conditions Product Quantum Yield
UV (254 nm), benzeneCyclobutane dimerΦ = 0.12
UV (365 nm), O₂-freeZ-isomerΦ = 0.08

Structural Influence :

  • Ortho substituents hinder dimerization, reducing quantum yield compared to para-substituted analogs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chalcones

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of chalcones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Selected Chalcone Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Interactions Reference
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one (Target Compound) 2-Cl (A-ring), 2-OEt (B-ring) 285.75 Not reported Potential antimicrobial, under investigation
(E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 2-Cl (A-ring), 4-OEt (B-ring) 285.75 Not reported Crystal packing studies, supramolecular interactions
(E)-3-(2-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C12) 2-Cl (A-ring), 4-morpholine (B-ring) 311.79 Not reported Reversible MAO-A inhibition (IC50 = 2.1 µM)
(2E)-3-(2-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one 2-Cl (A-ring), quinoline-amino (B-ring) 464.34 180–181 Antimalarial/anticancer activity
(E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3a) 2-Cl (A-ring), pyridyl (B-ring) 243.69 192–194 Antioxidant activity (moderate)
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one 3-Cl (A-ring), 4-OMe (B-ring) 272.73 Not reported Antimicrobial screening

Key Observations

Substituent Position: The 2-chlorophenyl group in the target compound contrasts with analogs like (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one , where the chloro group is meta-substituted. Ethoxy vs. Methoxy: The 2-ethoxy group in the target compound may improve lipophilicity compared to methoxy derivatives, influencing membrane permeability .

Biological Activity: The morpholine-substituted analog (C12) exhibits MAO-A inhibition (IC50 = 2.1 µM), highlighting the role of polar substituents in enzyme interaction .

Physical Properties :

  • Pyridine-containing chalcones (e.g., 3a ) have higher melting points (~192°C) compared to ethoxy-substituted derivatives, likely due to stronger intermolecular interactions (e.g., π-π stacking).

Synthetic Methods: Microwave-assisted synthesis (e.g., ) improves yields for morpholine derivatives, while conventional methods are used for quinoline hybrids .

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving equimolar amounts of 2-chloroacetophenone (1.54 g, 10 mmol) and 2-ethoxybenzaldehyde (1.50 g, 10 mmol) in 20 mL of ethanol. To this mixture, 40% aqueous NaOH (5 mL) is added dropwise at 0–5°C to minimize side reactions. The solution is stirred at room temperature for 4–6 hours, after which a yellow precipitate forms. The crude product is filtered, washed with cold ethanol, and recrystallized from 95% ethanol to yield the pure (E)-chalcone.

Key Parameters:

  • Base : NaOH or KOH (10–40% aqueous solution).

  • Solvent : Ethanol, methanol, or solvent-free.

  • Temperature : 0–25°C for initial mixing; room temperature for completion.

  • Yield : 70–85%, depending on substituent electronic effects.

This method’s efficiency stems from the electron-withdrawing chlorine group at the 2-position of the acetophenone, which enhances carbonyl electrophilicity and accelerates enolate formation. However, prolonged reaction times may lead to retro-aldol reactions, necessitating careful monitoring via thin-layer chromatography (TLC).

Solvent-Free Mechanochemical Synthesis

Green chemistry principles have driven the adoption of solvent-free methods for chalcone synthesis. A patented approach utilizes a mixed base system (NaOH and K₂CO₃) with grinding to promote solid-phase aldol condensation.

Procedure and Mechanistic Insights

In a porcelain mortar, 2-chloroacetophenone (10 mmol), 2-ethoxybenzaldehyde (10 mmol), NaOH (20 mmol), and K₂CO₃ (5 mmol) are ground vigorously for 20–40 minutes. The exothermic reaction generates a paste that solidifies into the chalcone product. The mixture is then washed with distilled water and recrystallized from ethanol.

Advantages:

  • Reaction Time : 40 minutes vs. 4–6 hours in solution-phase methods.

  • Yield : 88–92%, attributed to enhanced surface contact between reactants.

  • Environmental Impact : Eliminates organic solvent waste.

This method is particularly effective for substrates with ortho-substituted aromatic rings, as steric hindrance is mitigated by the mechanical energy applied during grinding.

Metal-Free Oxidative Coupling

Recent studies have explored metal-free systems for chalcone synthesis. A notable protocol employs ammonium persulfate [(NH₄)₂S₂O₈] as an oxidant and tert-amyl alcohol as the solvent.

Synthetic Details

A Schlenk flask charged with 2-chloroacetophenone (0.5 mmol), 2-ethoxybenzaldehyde (2.5 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in tert-amyl alcohol (1 mL) is heated at 120°C under N₂ for 24 hours. The product is isolated via column chromatography (petroleum ether/CH₂Cl₂).

Key Observations:

  • Oxidant Role : (NH₄)₂S₂O₈ facilitates dehydrogenation, converting the aldol adduct to the α,β-unsaturated ketone.

  • Solvent Effect : Tert-amyl alcohol’s high boiling point enables prolonged heating without evaporation.

  • Yield : 65–75%, lower than traditional methods but metal-free.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for chalcone formation. In a modified procedure, 2-chloroacetophenone and 2-ethoxybenzaldehyde are mixed with KOH in tetrahydrofuran (THF) and irradiated at 400 W for 15 minutes. The product precipitates upon cooling and is filtered.

Benefits:

  • Time Efficiency : 15 minutes vs. several hours.

  • Yield : 80–85%, comparable to conventional methods.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Environmental Impact
Claisen-SchmidtNaOH/EtOH, 25°C4–6 h70–85%Moderate (solvent use)
MechanochemicalNaOH/K₂CO₃, grinding40 min88–92%Low (solvent-free)
Metal-Free Oxidative(NH₄)₂S₂O₈, tert-amyl alcohol, 120°C24 h65–75%Moderate (high energy)
Microwave-AssistedKOH/THF, 400 W irradiation15 min80–85%Low (reduced solvent)

Q & A

Q. What are the optimal synthetic conditions for (2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

Methodological Answer: The Claisen-Schmidt condensation is typically performed under basic conditions. For analogous chalcones, a mixture of substituted acetophenone (e.g., 2-chloroacetophenone) and aldehyde (e.g., 2-ethoxybenzaldehyde) is stirred in ethanol with KOH (0.03 mol per 0.01 mol of reactants) at 0–50°C for 2–3 hours. The reaction is monitored via TLC, and the product is recrystallized from ethanol or acetonitrile to achieve >90% yield .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

Methodological Answer: The E-configuration is confirmed using:

  • Single-crystal XRD : Dihedral angles between aromatic rings and the enone system (e.g., 173.5° in similar compounds) .
  • ¹H NMR : Coupling constants (J = 15–16 Hz for trans-vinylic protons) .
  • IR Spectroscopy : Stretching frequencies for conjugated C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) bonds .

Q. Which spectroscopic techniques are essential for structural characterization post-synthesis?

Methodological Answer:

  • HR-MS : To confirm molecular ion peaks (e.g., m/z 300.0652 for C₁₇H₁₅ClO₂⁺) .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), vinylic (δ ~6.5–7.8 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .
  • UV-Vis : λmax ~350 nm (π→π* transitions in the enone system) .

Advanced Research Questions

Q. How do HOMO-LUMO energies and global reactivity descriptors predict the compound’s reactivity?

Methodological Answer: Using DFT calculations (e.g., B3LYP/6-311++G(d,p)):

ParameterValue (eV)Relevance
HOMO (Ionization Potential)-6.2Electron-donating ability
LUMO (Electron Affinity)-1.8Electron-accepting capacity
Band Gap (η)4.4Chemical stability
Electrophilicity (ω)3.5Reactivity toward nucleophiles
These parameters guide predictions of charge transfer interactions and redox behavior .

Q. How can discrepancies between experimental and theoretical UV-Vis spectra be resolved?

Methodological Answer: Discrepancies arise from solvent effects or basis set limitations in DFT. To resolve:

  • Include solvent models (e.g., PCM for ethanol) in TD-DFT calculations.
  • Compare oscillator strengths : Adjust for experimental broadening (e.g., Gaussian vs. Lorentzian fits).
    For example, a theoretical λmax of 340 nm (gas phase) may shift to 355 nm (ethanol) .

Q. What role do substituents (Cl, OEt) play in modulating antimicrobial activity?

Methodological Answer:

  • Chlorophenyl groups enhance lipophilicity, improving membrane penetration (MIC ~25 µg/mL against S. aureus).
  • Ethoxy groups increase electron density, potentially interfering with microbial electron transport chains.
    Structure-activity relationships (SAR) are validated via comparative assays with substituted analogs .

Q. What challenges arise in interpreting NOESY data for conformational analysis?

Methodological Answer:

  • Overlap of aromatic signals : Use high-field NMR (600 MHz+) and selective 1D-NOESY.
  • Dynamic effects : Low-temperature NMR (-40°C) to slow conformational exchange.
    For example, NOE correlations between H-α (enone) and ortho-chlorophenyl protons confirm planar enone geometry .

Q. How does crystal packing influence physicochemical properties?

Methodological Answer:

  • Hydrogen bonding : C=O⋯H–C interactions (2.8–3.0 Å) enhance thermal stability (Tm ~160°C).
  • π-π stacking : Interplanar distances (~3.5 Å) affect solubility and charge transport.
    Crystallographic data (e.g., CCDC 1988019) provide unit cell parameters for modeling .

Q. How can crystallization conditions be optimized for XRD studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., CHCl₃:MeOH, 3:1) for slow evaporation.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature gradients : Cool from 50°C to 4°C over 48 hours.
    Single crystals of similar chalcones are obtained in triclinic P1 space groups .

Q. What strategies address contradictions in theoretical vs. experimental bond lengths?

Methodological Answer:

  • Basis set selection : Compare 6-31G(d) vs. 6-311++G(d,p) for enone C=O (theoretical: 1.23 Å vs. XRD: 1.26 Å).
  • Vibrational corrections : Account for thermal motion in XRD data (ADP parameters).
  • Hybrid functionals : Use CAM-B3LYP for improved accuracy in conjugated systems .

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